1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel-
Description
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- (CAS: 311810-76-1), also known as trans-4,5-difluoroethylene carbonate (DFEC), is a fluorinated cyclic carbonate derivative. Its molecular formula is C₃H₂F₂O₃, with a molecular weight of 124.04 g/mol and a predicted density of 1.52 g/cm³ . This compound is synthesized via a fluorine-chlorine substitution reaction using 4,5-dichloro-1,3-dioxolan-2-one as a precursor, initiated by an acid-binding agent in organic ether solvents . It is primarily utilized as an electrolyte additive in lithium-ion batteries, where its fluorination enhances electrochemical stability and improves the solid-electrolyte interphase (SEI) formation on electrodes .
Properties
CAS No. |
311810-75-0 |
|---|---|
Molecular Formula |
C3H2F2O3 |
Molecular Weight |
124.04 g/mol |
IUPAC Name |
(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
InChI Key |
DSMUTQTWFHVVGQ-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]1([C@@H](OC(=O)O1)F)F |
Canonical SMILES |
C1(C(OC(=O)O1)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely documented method involves halogen exchange via fluorination of 4,5-dichloro-1,3-dioxolan-2-one (dichloroethylene carbonate) using organic amine hydrofluorides as fluorinating agents. The reaction proceeds through a nucleophilic substitution mechanism, where fluoride ions displace chloride groups under mild conditions (-10°C to 100°C). Acid-binding agents such as triethylamine or pyridine neutralize HCl byproducts, driving the reaction to completion.
The general reaction is represented as:
$$
\text{C}3\text{Cl}2\text{O}3 + 2\text{HF} \rightarrow \text{C}3\text{F}2\text{O}3 + 2\text{HCl} \quad
$$
Experimental Procedures
Key parameters from patented protocols include:
| Parameter | Optimal Range |
|---|---|
| Solvent | Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF) |
| Fluorinating Agent | Triethylamine trihydrofluoride (Et₃N·3HF) |
| Molar Ratio (Substrate:HF:Base) | 1:2.5:3.5 |
| Temperature | -10°C to 30°C |
| Reaction Time | 2–4 hours |
- Dissolve 157 g (1 mol) dichloroethylene carbonate in 400 mL MTBE.
- Add 65 g Et₃N·3HF under nitrogen atmosphere.
- Slowly introduce 145 g triethylamine at -5°C over 1 hour.
- Stir at 20°C for 2 hours, filter, and concentrate.
- Purify via reduced-pressure distillation (yield: 85%, purity >99.9%).
Optimization and Yields
- Solvent Effects : Ether solvents (MTBE, THF) improve fluoride ion solubility and facilitate product isolation.
- Catalyst Loading : Excess fluorinating agent (2.5–3.5 eq) ensures complete conversion.
- Scale-Up : Pilot-scale batches (10–20 mol) achieved 86–88% yield with consistent purity.
Cyclization of Difluoromethanol with Carbon Dioxide
Reaction Conditions
An alternative route involves cyclocondensation of difluoromethanol (CF₂(OH)₂) with CO₂ under high-pressure conditions (50–100 bar) at 80–120°C. Catalysts such as cesium carbonate or DBU (1,8-diazabicycloundec-7-ene) accelerate ring formation:
$$
\text{CF}2(\text{OH})2 + \text{CO}2 \rightarrow \text{C}3\text{F}2\text{O}3 + \text{H}_2\text{O} \quad
$$
Catalysts and Efficiency
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | 80 | 100 | 62 |
| DBU | 50 | 80 | 58 |
| KF/Al₂O₃ | 100 | 120 | 67 |
Limitations :
Comparative Analysis of Synthesis Methods
| Metric | Fluorination Route | Cyclization Route |
|---|---|---|
| Yield | 80–88% | 58–67% |
| Purity | >99.9% | 95–98% |
| Reaction Time | 2–4 hours | 6–12 hours |
| Scalability | Industrial-ready | Lab-scale only |
| Byproduct Management | HCl neutralization | Water removal required |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Hydrolysis and Degradation
The compound undergoes rapid hydrolysis in aqueous or enzymatic environments:
-
Hydrolysis to CO₂ and Glycols :
In blood plasma, enzymatic hydrolysis cleaves the carbonate ring, producing CO₂ and fluorinated glycols (e.g., 4,5-difluoropropane-1,2-diol) with a half-life of 0.7 minutes .
Mechanism : Base-catalyzed nucleophilic attack at the carbonyl carbon, followed by ring opening. -
Stability in Non-Aqueous Media :
Stable in organic solvents (e.g., dimethyl carbonate) for >24 hours, critical for electrolyte applications.
Nucleophilic Substitution Reactions
The fluorine atoms participate in SN₂ reactions under controlled conditions:
-
Displacement with Thiols :
Reacts with p-toluenethiol in THF at 60°C to form 4-(p-tolylthio)-1,3-dioxolan-2-one (yield: 70% ) .
Catalyst : Tetrabutylammonium fluoride (TBAF). -
Aminolysis with Primary Amines :
Substitutes fluorine with -NH₂ groups in DMF at 100°C, yielding fluorinated carbamates (yield: 55–65% ) .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Radical Pathway : Generates COF₂ (carbonyl fluoride) and ethylene derivatives.
-
Decarboxylation : Releases CO₂ and forms 4,5-difluoro-1,3-dioxolane (detected via GC-MS) .
Stereochemical Considerations
The (4R,5S)-rel- configuration influences reactivity:
Scientific Research Applications
1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe for studying biological systems.
Industry: The compound is used as a solvent or reagent in various industrial processes, including the production of high-energy-density lithium-ion batteries
Mechanism of Action
The mechanism by which 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5S)-rel- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in lithium-ion batteries, the compound acts as a film-forming additive, enhancing the cycling and thermal stability of the anode material. This is achieved by increasing the quantity of lithium fluoride (LiF) components on the anode surface, resulting in the formation of a robust and stable solid electrolyte interphase film .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between rel-(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one and analogous compounds:
Structural and Functional Analysis
Fluorination vs. Methylation
- The 4,5-difluoro substitution in the target compound imparts high polarity and electrochemical stability, making it superior to 4,5-dimethyl derivatives (e.g., CAS 65941-76-6) in battery applications . Fluorine's electron-withdrawing nature stabilizes the carbonate ring against decomposition, whereas methyl groups increase hydrophobicity but lack redox stability .
- 4,4-Difluoro-1,3-dioxolan-2-one (CAS 304881-43-4) demonstrates how geminal fluorine placement alters ring strain and reactivity compared to the vicinal fluorines in the target compound .
Thermodynamic and Electrochemical Performance
- Density and Boiling Point: The target compound's density (1.52 g/cm³) and predicted boiling point (233.8°C) are higher than non-fluorinated analogs due to fluorine's atomic mass and intermolecular interactions .
- Electrochemical Stability: Fluorinated carbonates exhibit wider electrochemical windows (>4.5 V vs. Li/Li⁺) compared to methylated or non-fluorinated derivatives, which degrade at lower voltages .
Q & A
Basic: What are the established synthetic routes for 4,5-difluoro-1,3-dioxolan-2-one?
Methodological Answer:
The synthesis typically involves fluorination of precursor cyclic carbonates or transesterification under anhydrous conditions. For example, fluorination of ethylene carbonate derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or XeF₂ in aprotic solvents (e.g., THF) can introduce fluorine atoms at the 4,5-positions. Anhydrous conditions are critical to avoid hydrolysis, as moisture can lead to decomposition of intermediates . For regioselective fluorination, stereochemical control is achieved using chiral catalysts or by starting with enantiomerically pure precursors.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹⁹F NMR identifies fluorine environments (δ ~ -120 to -180 ppm for vicinal difluoro groups).
- ¹H NMR resolves splitting patterns from adjacent fluorines (e.g., coupling constants JHF ~ 15–20 Hz).
- X-ray Diffraction (XRD):
Crystal structures are resolved using single-crystal XRD (e.g., orthogonal lattice system P2₁2₁2₁ with unit cell parameters a = 5.44 Å, b = 13.09 Å, c = 14.36 Å) to confirm stereochemistry and bond lengths (e.g., C–F = 1.37–1.40 Å) . - FTIR:
Peaks at ~1,800 cm⁻¹ (C=O stretch) and ~1,100 cm⁻¹ (C–F stretch) confirm functional groups.
Basic: What are its primary applications in electrochemical research?
Methodological Answer:
This compound is used as an electrolyte additive in lithium-ion and calcium-ion batteries. In LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂/SiO@C cells, it forms a stable solid-electrolyte interphase (SEI) that reduces impedance and enhances capacity retention at high current rates. In calcium-ion batteries, it decomposes into boron-crosslinked polymers, improving calcium plating/stripping efficiency .
Advanced: What experimental challenges arise during synthesis and handling?
Methodological Answer:
- Moisture Sensitivity:
Hydrolysis of the carbonate ring occurs upon exposure to moisture, necessitating strict anhydrous conditions (e.g., glovebox synthesis, Schlenk techniques) . - Regioselectivity:
Achieving (4R,5S) stereochemistry requires chiral auxiliaries or kinetic resolution. Competing side reactions (e.g., over-fluorination) are minimized using controlled stoichiometry and low temperatures (-20°C to 0°C) .
Advanced: How can computational modeling optimize its electrochemical performance?
Methodological Answer:
Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict redox stability and SEI formation pathways. Molecular dynamics simulations model interactions with electrolyte solvents (e.g., EC/DMC) and ion transport barriers. Crystal structure data (e.g., P2₁2₁2₁ symmetry) validate computational models for lattice energy and fluorine substitution effects .
Advanced: How to resolve contradictions in reported electrochemical data?
Methodological Answer:
Discrepancies in SEI stability or capacity retention often stem from variations in:
- Synthesis Purity: Trace moisture or unreacted precursors alter performance. Validate purity via HPLC or GC-MS.
- Electrode Compatibility: Test across multiple cathode materials (e.g., NCA, LFP) to isolate compound-specific effects.
Cross-reference XRD and NMR data with electrochemical impedance spectroscopy (EIS) to correlate structural integrity with performance .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Under inert gas (Ar/N₂) in sealed containers at -20°C to prevent thermal decomposition.
- Personal Protective Equipment (PPE): Use fluoropolymer-lined gloves and goggles; avoid skin contact due to potential fluorophore toxicity.
- Ventilation: Synthesize in fume hoods to mitigate inhalation risks from volatile fluorinated byproducts .
Advanced: What role does it play in calcium-ion battery electrolytes?
Methodological Answer:
In Ca²⁺ electrolytes, it decomposes into a boron-rich passivation layer that suppresses parasitic reactions (e.g., Ca dendrite growth). The BF₃H₂O·2OC(OCH₂)₂ co-crystal structure (orthogonal P2₁2₁2₁) facilitates ionic conductivity by creating channels for Ca²⁺ migration. Operando XRD confirms structural stability during cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
